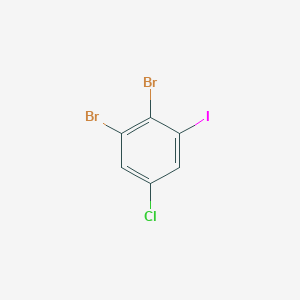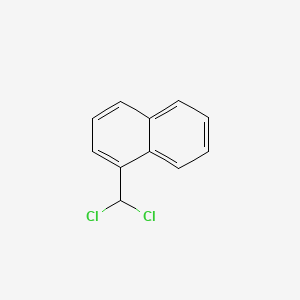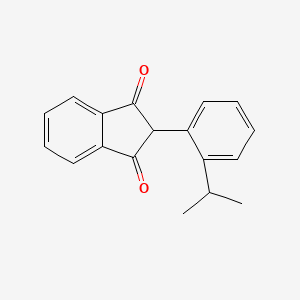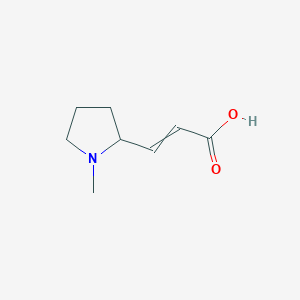
1,2-Dibromo-5-chloro-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-5-chloro-3-iodobenzene is an organic compound with the molecular formula C6H2Br2ClI It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-5-chloro-3-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the use of 1,3-dibromo-5-iodobenzene as a starting material. The synthesis typically involves:
Step 1: Halogenation of benzene to introduce bromine and iodine atoms.
Step 2: Chlorination to introduce the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include:
- Use of halogenating agents such as bromine, iodine, and chlorine.
- Catalysts to facilitate the reaction.
- Temperature and pressure control to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibromo-5-chloro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki cross-coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1,2-Dibromo-5-chloro-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Materials Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biological systems and the development of chemical probes.
Mécanisme D'action
The mechanism by which 1,2-dibromo-5-chloro-3-iodobenzene exerts its effects depends on the specific reactions it undergoes. In general, the compound can act as an electrophile or nucleophile in various chemical reactions. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the halogen atoms are replaced by other electrophiles.
Nucleophilic Aromatic Substitution: It can also participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
Comparaison Avec Des Composés Similaires
1,2-Dibromo-5-chloro-3-iodobenzene can be compared with other similar compounds such as:
1,3-Dibromo-5-iodobenzene: Similar structure but lacks the chlorine atom.
1,2-Dibromo-3-chloropropane: Contains a propane backbone instead of a benzene ring.
1-Chloro-3,5-dibromo-2-iodobenzene: Similar structure but with different positions of the halogen atoms.
Uniqueness: The unique combination of bromine, chlorine, and iodine atoms in this compound provides distinct reactivity and properties compared to other halogenated benzene derivatives. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H2Br2ClI |
|---|---|
Poids moléculaire |
396.24 g/mol |
Nom IUPAC |
1,2-dibromo-5-chloro-3-iodobenzene |
InChI |
InChI=1S/C6H2Br2ClI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |
Clé InChI |
KCUWVIFCTYMEJU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)Br)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)



![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)

![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)



![[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide](/img/structure/B13691695.png)


